Bromine vs. Chlorine Leaving Group: 90-Fold Higher Inhibitory Potency for Bromomethyl Ketones Against Aeromonas Aminopeptidase
In a head-to-head comparison of leucine-derived halomethyl ketones, the bromomethyl ketone exhibited a Ki of 0.20 μM against Aeromonas aminopeptidase, representing a 3.4-fold improvement over the chloromethyl ketone (Ki = 0.67 μM) and a 90-fold improvement over the non-halogenated methyl ketone (Ki = 18 μM) [1]. Although this comparison uses leucine rather than Abu as the amino acid scaffold, the halogen-dependent potency trend is established in the identical enzyme system and is attributable to the intrinsic leaving-group ability of the halide, which governs the rate of active-site nucleophile alkylation—a property directly transferable to the bromine atom in (3S)-3-amino-1-bromopentan-2-one [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) as a function of halogen leaving group |
|---|---|
| Target Compound Data | Bromomethyl ketone as a class: Ki = 0.20 μM (leucine bromomethyl ketone proxy) |
| Comparator Or Baseline | Leucine chloromethyl ketone Ki = 0.67 μM; leucine methyl ketone Ki = 18 μM |
| Quantified Difference | 3.4-fold more potent than chloro analog; 90-fold more potent than methyl analog |
| Conditions | Aeromonas aminopeptidase competitive inhibition assay, pH and temperature as reported in Kettner et al. (1974) |
Why This Matters
This quantifies the penalty of choosing a chloromethyl or methyl ketone analog over a bromomethyl ketone for protease inhibition applications, where a 3.4-fold or 90-fold loss in potency can determine whether an inhibitor is fit for purpose.
- [1] Kettner, C., Glover, G. I., & Prescott, J. M. (1974). Kinetics of inhibition of Aeromonas aminopeptidase by leucine methyl ketone derivatives. Archives of Biochemistry and Biophysics, 165(2), 739–743. View Source
